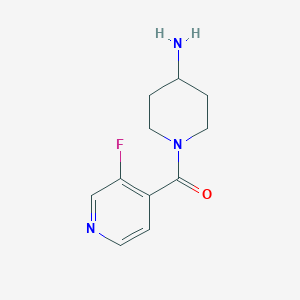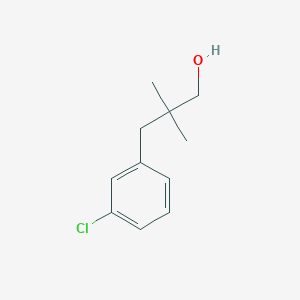![molecular formula C12H22N2O2S B1466328 Acide 2-[4-(Thian-4-yl)pipérazin-1-yl]propanoïque CAS No. 1469787-12-9](/img/structure/B1466328.png)
Acide 2-[4-(Thian-4-yl)pipérazin-1-yl]propanoïque
Vue d'ensemble
Description
2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C12H22N2O2S and its molecular weight is 258.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapeutiques anticancéreuses
Les composés contenant le motif pipérazine ont été explorés pour leur potentiel dans le traitement du cancer. En particulier, des dérivés similaires à l'acide 2-[4-(Thian-4-yl)pipérazin-1-yl]propanoïque ont montré une efficacité contre les cellules cancéreuses du sein humain en ciblant la poly (ADP-ribose) polymérase (PARP) . Ces composés peuvent induire la mort cellulaire dans les cellules cancéreuses, ce qui en fait des candidats prometteurs pour le développement de nouvelles thérapies anticancéreuses.
Développement de médicaments antipsychotiques
Les dérivés de la pipérazine sont également étudiés comme agents antipsychotiques atypiques . Ils présentent une affinité pour les récepteurs D2 et 5-HT2A, qui sont essentiels dans le traitement pharmacologique de la schizophrénie. Les composés ont été testés pour leur activité pharmacologique in vitro et in vivo, montrant un potentiel prometteur comme nouveaux agents thérapeutiques sans les effets secondaires graves des médicaments actuels.
Induction de l'apoptose
Une autre application est l'induction de l'apoptose, le processus de mort cellulaire programmée, qui est une composante vitale de divers traitements médicaux, y compris la thérapie contre le cancer. Des composés substitués de la pipérazine-1-yl ont été étudiés pour leur capacité à induire l'apoptose dans des lignées cellulaires cancéreuses spécifiques, telles que les cellules BT-474 . Cette application est essentielle pour développer des médicaments capables de cibler et d'éliminer sélectivement les cellules cancéreuses.
Propriétés
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-10(12(15)16)13-4-6-14(7-5-13)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWCFKCFPKJZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)




![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)


![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466267.png)
